The compound 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide, with the CAS number 872198-67-9, is a complex organic molecule notable for its potential applications in medicinal chemistry. This compound features a quinoline core structure, which is often associated with various biological activities. The molecular formula is , and it has a molecular weight of 516.55 g/mol.
This compound is primarily sourced from chemical suppliers and is intended for research purposes only. It falls under the classification of organic compounds, specifically as an acetamide derivative containing a quinoline moiety. Its structural complexity suggests potential interactions within biological systems, making it of interest in pharmacological studies.
The synthesis of 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, the general approach may include:
These steps require careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide can be represented using various chemical notation systems:
InChI=1S/C29H28N2O7/c1-5-38-21-10-6-18(7-11-21)28(33)23...
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)OC
The compound exhibits a complex arrangement of rings and substituents that contribute to its chemical properties and potential biological activity.
The compound's reactivity can be analyzed based on its functional groups:
While detailed mechanisms specific to this compound are not well-documented, compounds containing quinoline structures often act through several pathways:
These mechanisms suggest that this compound could potentially be explored for therapeutic applications in oncology or infectious diseases.
The physical properties of 2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methoxyphenyl)acetamide include:
Chemical properties may include solubility characteristics (not specified in available data), stability under various conditions, and reactivity with common reagents.
This compound has potential applications in several fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: